molecular formula C20H30O4 B593909 Prostaglandin A2-d4

Prostaglandin A2-d4

Cat. No.: B593909
M. Wt: 338.5 g/mol
InChI Key: MYHXHCUNDDAEOZ-IDCRMVQDSA-N
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Description

Prostaglandin A2-d4 is a deuterium-labeled analog of Prostaglandin A2. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They play diverse roles in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound, specifically, is used in scientific research to study the pharmacokinetics and metabolic profiles of prostaglandins due to its stable isotope labeling .

Scientific Research Applications

Prostaglandin A2-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantitation in pharmacokinetic studies. Its applications include:

Mechanism of Action

Target of Action

Prostaglandin A2-d4, like other prostaglandins, primarily targets specific receptors known as prostaglandin receptors . These receptors are present in various organs throughout the body, allowing the different actions of each prostaglandin to be carried out . The principal targets of this compound include the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 .

Mode of Action

This compound interacts with its targets through a complex mechanism. It is released upon activation of mast cells and is also synthesized by alveolar macrophages . The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is the principal cyclooxygenase metabolite of arachidonic acid . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Among its many biological actions, the most important are its bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The interaction of this compound with its receptors has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of this compound is influenced by both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . The Prostaglandin D2 receptor 2 pathway has relevance in both atopic and non-atopic asthma .

Future Directions

Prostacyclin and related drugs have been used in the clinical treatment of pulmonary arterial hypertension (PAH) . Other prostaglandins also have the potential to treat PAH . This suggests that there could be potential future applications for PGA2-d4 in the treatment of conditions like PAH.

Biochemical Analysis

Biochemical Properties

Prostaglandin A2-d4, like other prostaglandins, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the formation of glutathione conjugates of both prostaglandin A2 and prostaglandin J2 . It also catalyzes the isomerization of D5-androstene-3,17-dione (AD) into D4-androstene-3,17-dione, playing an important role in hormone biosynthesis .

Cellular Effects

This compound, as part of the prostaglandin family, has significant effects on various types of cells and cellular processes. Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Molecular Mechanism

The molecular mechanism of this compound involves specific G-protein coupled receptors . The diversity of prostanoid action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Temporal Effects in Laboratory Settings

They act most often as autocrine or paracrine signaling agents .

Dosage Effects in Animal Models

Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension, a condition often studied in animal models .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway . This pathway involves a series of enzymes and cofactors, including cyclooxygenases (COX1 and COX2) which mediate the conversion of arachidonic acid to PGH2, a common intermediate of the two series of prostanoids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by G-protein-coupled, prostanoid-specific receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins .

Subcellular Localization

They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A2-d4 involves the incorporation of deuterium into the Prostaglandin A2 molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The process often involves multiple steps, including the formation of a cyclopentane ring, which is a characteristic feature of prostaglandins .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule. This involves the use of specialized equipment and reagents to achieve high purity and yield. The process is typically carried out in a series of steps, including the synthesis of intermediates and their subsequent conversion to the final product .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A2-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Comparison with Similar Compounds

Prostaglandin A2-d4 is unique due to its deuterium labeling, which provides stability and allows for precise quantitation in research studies. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXHCUNDDAEOZ-IDCRMVQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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